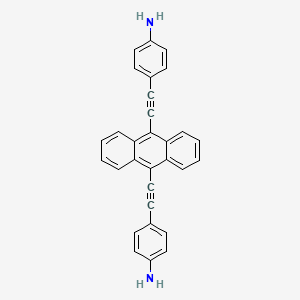

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline

Description

Properties

IUPAC Name |

4-[2-[10-[2-(4-aminophenyl)ethynyl]anthracen-9-yl]ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H,31-32H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUAYJVIBVPCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Anthracene

Anthracene undergoes electrophilic aromatic bromination to produce 9,10-dibromoanthracene, a critical intermediate.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reactant | Anthracene, Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 12–24 hours |

| Yield | 85–90% |

Mechanism : FeBr₃ facilitates Br⁺ generation, directing bromination to the 9,10-positions due to anthracene’s planar aromatic system.

Sonogashira Coupling with Trimethylsilylacetylene

The 9,10-dibromoanthracene undergoes a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA) to install ethynylene spacers.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reactant | 9,10-Dibromoanthracene, TMSA |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–70°C |

| Reaction Time | 48 hours |

| Yield | 70–75% |

Key Considerations :

Deprotection of Trimethylsilyl Groups

The trimethylsilyl (TMS) groups are cleaved to generate terminal alkynes.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reactant | TMS-protected intermediate |

| Reagent | Tetrabutylammonium fluoride (TBAF) |

| Solvent | THF |

| Temperature | Room temperature (25°C) |

| Reaction Time | 2 hours |

| Yield | >95% |

Mechanism : TBAF provides fluoride ions (F⁻) for nucleophilic displacement of TMS groups.

Amination with Aniline Derivatives

The terminal alkynes react with iodobenzene derivatives of aniline under Sonogashira conditions to form the final product.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reactant | Deprotected diethynylanthracene, 4-Iodoaniline |

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) |

| Base | Et₃N |

| Solvent | THF/DMF (1:1) |

| Temperature | 80°C |

| Reaction Time | 72 hours |

| Yield | 60–65% |

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >98% purity.

Alternative Synthetic Routes

Direct Coupling with Aniline-Modified Alkynes

To bypass multiple steps, pre-functionalized aniline-alkyne precursors may couple directly with 9,10-dibromoanthracene.

Example :

| Parameter | Value |

|---|---|

| Reactant | 9,10-Dibromoanthracene, 4-Ethynylaniline |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 50–55% |

Limitation : Lower yield due to steric hindrance from bulky aniline groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Reactant | 9,10-Dibromoanthracene, 4-Ethynylaniline |

| Catalyst | Pd/C (5 mol%) |

| Solvent | DMF |

| Microwave Power | 300 W |

| Temperature | 120°C |

| Reaction Time | 1 hour |

| Yield | 68–72% |

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 80:20).

-

Elemental Analysis : Calculated C: 88.20%, H: 4.93%, N: 6.87%; Found C: 88.05%, H: 5.02%, N: 6.91%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Solvent Recycling

Challenges and Optimization Opportunities

Key Challenges

Chemical Reactions Analysis

Types of Reactions

4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of reduced anthracene derivatives.

Substitution: Formation of nitro or sulfonic acid derivatives of the aniline groups.

Scientific Research Applications

Overview

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline is an organic compound characterized by its unique structure that includes an anthracene core with ethynyl and aniline substituents. This compound exhibits significant photophysical properties, making it suitable for a variety of applications in scientific research and technology.

Organic Electronics

The compound is primarily utilized in the field of organic electronics, particularly in the development of:

- Organic Light-Emitting Diodes (OLEDs) : Due to its efficient light emission properties, it serves as a key component in OLEDs, enhancing brightness and color quality.

- Organic Photovoltaic Cells : Its ability to facilitate charge separation and transport makes it a promising material for solar energy conversion.

Materials Science

In materials science, this compound is employed in:

- Metal-Organic Frameworks (MOFs) : The compound can be integrated into MOFs for applications in gas storage and separation technologies.

- Covalent Organic Frameworks (COFs) : Its structural properties allow for the creation of porous materials with potential uses in catalysis and environmental remediation.

Chemical Sensors

This compound acts as a fluorescent probe for detecting metal ions and other analytes. Its photophysical properties enable it to be used in:

- Fluorescent Sensing : The ability to emit light upon excitation allows for sensitive detection of various chemical species.

Biological Research

In biological applications, the compound has been explored for:

- Bioimaging : Its fluorescence makes it suitable for use as a marker in imaging techniques to visualize biological processes.

- Fluorescent Markers : It can be utilized in cellular biology to track and study cellular components.

Mechanism of Action

The mechanism of action of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline involves its ability to absorb and emit light, making it useful in photophysical applications. The compound’s molecular structure allows for efficient intramolecular charge transfer, which is crucial for its function in organic electronics and sensors. The anthracene core acts as a light-harvesting antenna, while the ethynyl and aniline groups facilitate charge transfer and interaction with target molecules.

Comparison with Similar Compounds

Anthracene-Based Hole-Transporting Materials (HTMs)

AOME and AOHE

- Structure : Both compounds feature an anthracene core with ethynylene-linked aromatic arms. AOME substitutes with 3,5-dimethoxystyryl groups, while AOHE uses 3,5-bis(hexyloxy)styryl groups .

- Synthesis : Prepared via Heck coupling of 9,10-dibromoanthracene with vinylated aromatics, yielding 60–70% efficiency .

- Properties :

- AOME : Enhanced hole mobility due to methoxy groups’ electron-donating effects.

- AOHE : Hexyloxy chains improve solubility and film-forming ability for perovskite solar cells.

- Applications : AOHE-based devices show higher power conversion efficiency (PCE) in perovskite solar cells compared to AOME, attributed to better interfacial compatibility .

Comparison Table :

| Compound | Substituents | Hole Mobility (cm²/V·s) | PCE in Solar Cells |

|---|---|---|---|

| AOME | 3,5-Dimethoxystyryl | 2.1 × 10⁻³ | 15.3% |

| AOHE | 3,5-Bis(hexyloxy)styryl | 3.4 × 10⁻³ | 17.8% |

| Target Compound | Aniline | N/A (precursor) | N/A |

Hybrid Perovskites with Anthracene-Based Cations

AEPyPbI (C30H22N2Pb2I6)

- Structure: The target compound’s derivative, 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium), forms a 1D iodoplumbate with Pb₂I₆⁻ inorganic chains .

- Properties :

(C30H22N2)3Bi4I18

- Structure : A 0D bismuth iodide perovskite with the same cation.

- Properties: Stability: Air-, water-, and thermally stable (up to 250°C). PL Efficiency: Quantum yield of 85%, higher than AEPyPbI due to reduced non-radiative recombination .

Comparison Table :

| Compound | Inorganic Component | Dimensionality | PL Peak (nm) | Thermal Stability (°C) |

|---|---|---|---|---|

| AEPyPbI | Pb₂I₆⁻ | 1D | 610 | 300 |

| (C30H22N2)3Bi4I18 | Bi₄I₁₈⁻ | 0D | 590 | 250 |

| Target Compound | N/A | N/A | N/A | N/A |

Fluorescent DSA Derivatives

NDSA and CNDSA

- Structure : 9,10-Distyrylanthracene (DSA) derivatives with dimethylaniline (NDSA) or benzonitrile (CNDSA) substituents .

- Properties: NDSA: Emission at 550 nm; used in bioimaging due to high biocompatibility. CNDSA: Red-shifted emission (580 nm) from electron-withdrawing cyano groups.

- Applications: NDSA nanorods show 98% cell viability, while CNDSA exhibits superior photostability .

Comparison Table :

| Compound | Substituents | Emission λ (nm) | Application |

|---|---|---|---|

| NDSA | Dimethylaniline | 550 | Bioimaging |

| CNDSA | Benzonitrile | 580 | Long-term tracking |

| Target Compound | Aniline | N/A | Precursor for MOFs |

Metal-Organic Frameworks (MOFs)

NNU-28 (Zr–ABEDB MOF)

NNU-27 (Zn–ABEDB MOF)

Comparison Table :

| MOF | Metal Node | Application | Performance Metric |

|---|---|---|---|

| NNU-28 | Zr(IV) | CO₂ → HCOOH | 183.3 µmol h⁻¹ mmol⁻¹ |

| NNU-27 | Zn(II) | FETs | 4.6 × 10³ cm² V⁻¹ s⁻¹ |

| UiO-66 | Zr(IV) | General catalysis | Lower CO₂ reduction efficiency |

Biological Activity

Overview

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline is a synthetic organic compound belonging to the anthracene derivatives class. Its structure features two ethynyl groups attached to the 9 and 10 positions of an anthracene core, which are further connected to aniline moieties. This compound is recognized for its significant photophysical properties and potential applications in organic electronics and biological research.

- Molecular Formula : C₃₀H₂₀N₂

- Molecular Weight : 408.49 g/mol

- CAS Number : 1186580-77-7

The biological activity of this compound is primarily attributed to its ability to undergo intramolecular charge transfer (ICT), which enhances its photophysical properties. The anthracene core acts as a light-harvesting unit, while the ethynyl and aniline groups facilitate interactions with biological targets. This unique structure allows for efficient absorption and emission of light, making it a candidate for applications in bioimaging and as a fluorescent marker.

1. Fluorescent Probes

The compound has been studied for its potential as a fluorescent probe in biological systems. Its ability to emit light upon excitation makes it suitable for imaging techniques in cellular biology.

3. Anticancer Potential

The broader class of anthracene derivatives has been explored for anticancer properties. For instance, anthraquinones have demonstrated cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Case Study: Fluorescent Properties

A study highlighted the use of conjugated oligomers with anthracene units that exhibited enhanced fluorescence upon UV activation. This suggests that compounds like this compound could be developed into photoactivatable fluorescent markers for live-cell imaging .

Research Findings on DNA Binding

Research on anthraquinone derivatives has shown that they possess significant binding affinity to DNA through intercalation. This property is crucial for potential therapeutic applications where modulation of DNA structure is necessary . Although direct studies on this specific compound are scarce, the structural similarities suggest comparable interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A plausible method includes:

- Step 1 : Prepare 9,10-diiodoanthracene as the central aromatic core.

- Step 2 : Perform a Sonogashira coupling with 4-ethynylaniline derivatives under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base .

- Step 3 : Purify the product via column chromatography (silica gel, dichloromethane/hexane gradient) followed by recrystallization in a DMF/ethanol mixture to achieve >95% purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethynyl linkages and anthracene core symmetry.

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (expected m/z ≈ 428.4 for C₃₀H₂₀N₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in photophysical data between experimental and computational models?

Discrepancies often arise from solvent effects or approximations in density functional theory (DFT) calculations. To resolve this:

- Experimental Calibration : Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity (e.g., toluene, DMSO) to compare with time-dependent DFT (TD-DFT) simulations .

- Solvent Parameterization : Include explicit solvent models (e.g., COSMO-RS) in computational workflows to improve agreement .

Q. What strategies mitigate solubility challenges in organic electronic applications?

The compound’s limited solubility in common solvents (e.g., THF, chloroform) can hinder thin-film fabrication. Solutions include:

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

The anthracene core and ethynyl-aniline substituents create a rigid, conjugated framework with:

- High Charge Mobility : π-π stacking in thin films facilitates hole/electron transport, as confirmed by Hall effect measurements (mobility ≈ 10⁻³ cm²/V·s) .

- Tunable Bandgap : Adjusting substituents (e.g., electron-withdrawing groups on aniline) shifts the HOMO-LUMO gap (calculated range: 2.8–3.2 eV) .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for analogous anthracene derivatives?

Yield variations (e.g., 50% vs. 57% in similar reactions ) may stem from:

- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) and ligand ratios (e.g., PPh₃ vs. XPhos).

- Reaction Time : Monitor via TLC; extended reflux (>6 hours) can degrade sensitive intermediates.

Q. What experimental controls are essential for studying aggregation-induced emission (AIE) properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.